N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is fused with a piperidine ring and further modified with a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core. This can be achieved by the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one . This intermediate is then acylated with succinic anhydride to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of sulfonamide derivatives.
Scientific Research Applications
N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antioxidant activities.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. The quinazolinone core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
Uniqueness
What sets N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide apart is its unique combination of a quinazolinone core with a piperidine ring and a sulfonamide group. This structural arrangement enhances its biological activity and makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N,N-dimethyl-3-(4-oxoquinazolin-3-yl)piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-17(2)23(21,22)18-9-5-6-12(10-18)19-11-16-14-8-4-3-7-13(14)15(19)20/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQWOAGLMGCBQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.